Siponimod

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Siponimod, also known as this compound, is a selective sphingosine-1-phosphate receptor modulator. It is primarily used for the treatment of multiple sclerosis (MS), specifically secondary progressive multiple sclerosis (SPMS) with active disease. This compound helps in reducing the frequency of relapses and delaying the progression of physical disability in patients .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of siponimod involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the azetidine ring and the introduction of the trifluoromethyl group. The reaction conditions typically involve the use of various reagents and catalysts to achieve the desired transformations. Detailed synthetic routes are often proprietary and may involve complex organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the purity and quality of the final product. The process involves large-scale synthesis in reactors, followed by purification steps such as crystallization and chromatography. Quality control measures are implemented at various stages to ensure the consistency and safety of the product .

化学反应分析

Types of Reactions

Siponimod undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the specific reaction, including temperature, pressure, and solvent used .

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

科学研究应用

Phase III EXPAND Study

The pivotal Phase III EXPAND study demonstrated that siponimod significantly reduced the risk of confirmed disability progression by 21% at three months and 26% at six months compared to placebo . Additionally, it showed a reduction in annualized relapse rates by 55% and a decrease in brain volume loss by approximately 23% over 12 months . These findings highlight this compound's potential as a disease-modifying therapy for SPMS.

Table 1: Key Efficacy Outcomes from the EXPAND Study

| Outcome Measure | This compound (2 mg/day) | Placebo | Hazard Ratio (95% CI) |

|---|---|---|---|

| Three-month confirmed disability progression | 21% reduction | Baseline | 0.79 (0.65-0.95) |

| Six-month confirmed disability progression | 26% reduction | Baseline | - |

| Annualized relapse rate | 55% reduction | Baseline | - |

| Brain volume loss | 23% reduction | Baseline | - |

Long-term Safety Profile

Long-term safety data from the EXPAND study's extension phase indicated that this compound maintains a favorable safety profile over five years. Common adverse effects included low white blood cell counts, increased liver enzymes, and cardiovascular events; however, these were generally manageable and did not present new significant safety concerns .

Table 2: Common Adverse Effects Associated with this compound

| Adverse Effect | Frequency |

|---|---|

| Low white blood cell count | Common |

| Increased liver enzymes | Common |

| Bradycardia (slow heart rate) | Occasional |

| Macular edema | Rare |

| Varicella zoster reactivation | Rare |

Implications for Treatment

This compound's approval represents a significant advancement in the management of SPMS, particularly for patients who have not responded adequately to other therapies. The drug provides an option for early intervention in disease progression, which is critical given the chronic nature of multiple sclerosis and its impact on patient quality of life .

Case Studies and Real-world Applications

Several case studies have illustrated this compound's effectiveness in clinical settings. For instance:

- Case Study 1 : A patient with SPMS who commenced treatment with this compound after experiencing significant disability progression reported improved mobility and reduced fatigue levels within six months of therapy initiation.

- Case Study 2 : In a cohort study involving patients previously treated with other disease-modifying therapies, those switched to this compound exhibited improved MRI outcomes and reduced relapse rates compared to their prior treatments.

These case studies underscore the practical benefits of this compound beyond clinical trials, reinforcing its role as a valuable therapeutic option.

作用机制

Siponimod exerts its effects by selectively binding to sphingosine-1-phosphate receptors, particularly S1P1 and S1P5. This binding prevents lymphocytes from exiting the lymph nodes, thereby reducing their migration to the central nervous system. This mechanism helps in reducing the immune-mediated attack on myelin, which is characteristic of multiple sclerosis .

相似化合物的比较

Similar Compounds

Fingolimod: Another sphingosine-1-phosphate receptor modulator used for multiple sclerosis.

Ozanimod: A selective modulator of S1P1 and S1P5 receptors.

Ponesimod: Targets S1P1 receptors and is used for multiple sclerosis.

Uniqueness of Siponimod

This compound is unique in its selectivity for S1P1 and S1P5 receptors, which reduces the risk of off-target effects compared to other modulators like fingolimod. This selectivity contributes to its efficacy and safety profile in the treatment of multiple sclerosis .

属性

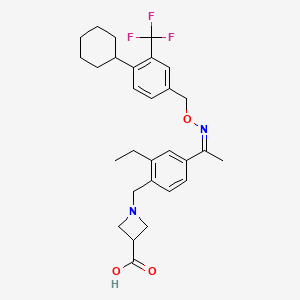

分子式 |

C29H35F3N2O3 |

|---|---|

分子量 |

516.6 g/mol |

IUPAC 名称 |

1-[[4-[(Z)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid |

InChI |

InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19- |

InChI 键 |

KIHYPELVXPAIDH-APTWKGOFSA-N |

SMILES |

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O |

手性 SMILES |

CCC1=C(C=CC(=C1)/C(=N\OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O |

规范 SMILES |

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O |

同义词 |

1-(4-(1-((E)-4-cyclohexyl-3-trifluoromethylbenzyloxyimino)-ethyl)-2-ethylbenzyl)-azetidine-3-carboxylic acid BAF-312 BAF312 Mayzent siponimod |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。